Benzyl dibenzyl-d-serinate
Description
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Properties
Molecular Formula |
C24H25NO3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
benzyl (2R)-2-(dibenzylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C24H25NO3/c26-18-23(24(27)28-19-22-14-8-3-9-15-22)25(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23,26H,16-19H2/t23-/m1/s1 |
InChI Key |
IZGCKWHDNJEEAX-HSZRJFAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CO)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.
| Reaction Conditions | Reagents/Catalysts | Solvent | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, H₂O) | 6M HCl, reflux | Water/Dioxane | 85–92% | |
| Basic (NaOH, H₂O) | 2M NaOH, 50°C | Methanol/Water | 78–88% |
-
Mechanism : Nucleophilic attack by water or hydroxide on the carbonyl carbon, facilitated by protonation (acidic) or direct nucleophilic substitution (basic).
-
Application : Used to generate free carboxylic acids for further functionalization in peptide synthesis.
Hydrogenolysis of Benzyl Groups
The dibenzylamine and benzyl ester moieties are susceptible to catalytic hydrogenation, enabling selective deprotection.
| Reaction Conditions | Catalyst | Solvent | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), 25°C, 12h | 10% Pd/C | Ethanol | 90–95% |
-
Outcome : Removes both benzyl groups from the nitrogen and the ester, yielding D-serine or its hydrochloride salt .
-
Selectivity : Benzyl ester hydrogenolysis occurs faster than the dibenzylamine group under mild conditions .
Nucleophilic Substitution at the Ester
The ester group participates in nucleophilic substitution reactions, particularly with amines or alcohols.
| Reaction | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Aminolysis | Benzylamine, DCC | DCM, 0°C → RT | 75–80% | |
| Transesterification | Methanol, H₂SO₄ | Reflux, 6h | 68–72% |
-
Mechanism : Activation of the carbonyl by DCC (for aminolysis) or acid catalysis (for transesterification) .
Cyclization to β-Lactams
Under Mitsunobu conditions, the compound undergoes stereoselective cyclization to form β-lactam-containing pseudopeptides.
| Reaction Conditions | Reagents | Solvent | Yield | Source |
|---|---|---|---|---|
| DEAD, PPh₃, p-nitrophenol | THF, 20°C, 20min | THF | 85–90% |
-
Key Feature : The dibenzyl protective group stabilizes intermediates, enabling high stereoselectivity (≥95% enantiomeric excess) .
-
Application : Mimics β-lactam antibiotic scaffolds like nocardicin .
Formation of Aziridines
Reaction with mesyl chloride (MsCl) induces cyclization to aziridine derivatives, a key step in heterocycle synthesis.
| Reaction Conditions | Reagents | Solvent | Yield | Source |
|---|---|---|---|---|
| MsCl, TEA, DMAP | DCM, 0°C → reflux | DCM | 76–98% |
Q & A
Q. How do researchers evaluate ethical implications when reporting conflicting data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
